

Synthesis of 4-Fluoro-2-methoxy-5-nitroaniline: A Technical Guide

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Compound of Interest

Compound Name: 4-Fluoro-5-methoxy-2-nitroaniline

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This in-depth technical guide provides a comprehensive overview of the synthesis precursors and methodologies for the preparation of 4-fluoro-2-methoxy-5-nitroaniline, a key intermediate in the synthesis of various active pharmaceutical ingredients, including the anticancer drug Mereletinib.^[1] This document details various synthetic routes, presents quantitative data in structured tables for easy comparison, and provides explicit experimental protocols.

Core Synthesis Pathways and Precursors

The synthesis of 4-fluoro-2-methoxy-5-nitroaniline can be achieved through several distinct pathways, primarily starting from commercially available precursors. The choice of a specific route may depend on factors such as precursor availability, desired scale, and safety considerations. The most common precursors are 4-fluoro-2-methoxyaniline, N-(4-fluoro-2-methoxyphenyl)acetamide, and 2,4-difluoro-5-nitroaniline.

Data Summary of Synthesis Routes

Starting Material	Key Transformation(s)	Key Reagents	Yield (%)	Reference
4-fluoro-2-methoxyaniline	Nitration	Concentrated H_2SO_4 , concentrated HNO_3	93%	[1][2]
4-fluoro-2-methoxyaniline	Nitration	Concentrated H_2SO_4 , KNO_3	83.7%	[3]
N-(4-fluoro-2-methoxyphenyl)acetamide	Deprotection (Hydrolysis)	Methanol, Hydrochloric acid	73.55%	[2][4]
2,4-difluoro-5-nitroaniline	Nucleophilic Aromatic Substitution (SNAr)	Methanol, Sodium methoxide	87.6%	[2]
2,4-difluoro-1-nitrobenzene	SNAr, Reduction, Acetylation, Nitration, Deprotection	Potassium tert-butoxide, Pd/C, H_2 , Acetic anhydride, HNO_3 , HCl	Not specified	[4]

Experimental Protocols

The following sections provide detailed methodologies for the key synthetic transformations.

Method 1: Direct Nitration of 4-fluoro-2-methoxyaniline

This protocol describes the direct nitration of 4-fluoro-2-methoxyaniline using a mixture of concentrated sulfuric and nitric acids.

Procedure:

- Dissolve 4-fluoro-2-methoxyaniline (3.90 mmol, 551 mg) in dichloromethane (39.0 mL) in a round-bottom flask.[1][2]
- Cool the solution in an ice bath.
- Slowly add concentrated sulfuric acid (1.85 mL) dropwise with continuous stirring.[1][2]
- Following the addition of sulfuric acid, add concentrated nitric acid (5.85 mmol, 267 μ L) dropwise while maintaining the temperature with the ice bath.[1][2]
- Stir the reaction mixture for 3 hours under ice-cooling.[1][2]
- After 3 hours, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate until the pH of the mixture reaches 8.[1][2]
- Transfer the mixture to a separatory funnel and wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by a wash with saturated brine.[1][2]
- Dry the organic layer over anhydrous sodium sulfate and then evaporate the solvent under reduced pressure to yield the product.[1][2]

Yield: 675 mg (93%).[1][2]

Method 2: Nitration of 4-fluoro-2-methoxyaniline with Potassium Nitrate

This alternative nitration method utilizes potassium nitrate in concentrated sulfuric acid.

Procedure:

- Dissolve 4-fluoro-2-methoxyaniline (20g) in concentrated sulfuric acid at -15°C in a suitable reaction vessel.[3]
- Ensure the solid is completely dissolved.
- Slowly add a solution of potassium nitrate (5.91g) in concentrated sulfuric acid.[3]
- Maintain the reaction temperature and continue stirring for 2 hours.[3]

- Pour the reaction mixture into ice water.
- Adjust the pH to 8.0-9.0 with sodium hydroxide (NaOH) solution, which will cause the product to precipitate.[3]
- Filter the solid and dry to obtain the final product.[3]

Yield: 22.0g (83.7%).[3]

Method 3: Deprotection of N-(4-fluoro-2-methoxy-5-nitrophenyl)acetamide

This method involves the acidic hydrolysis of an acetyl-protected precursor.

Procedure:

- In a clean, dry round-bottom flask, add N-(4-fluoro-2-methoxy-5-nitrophenyl)acetamide (400 g) to methanol (400 ml).[2][4]
- Add hydrochloric acid to the mixture at a temperature of 25-35°C.[2][4]
- Heat the reaction mixture to reflux and maintain for 3.0-5.0 hours.[2][4]
- Completely distill off the solvent under vacuum.
- Cool the remaining mass to 10°C and stir for 2.0-3.0 hours to encourage precipitation.[2][4]
- Filter the solid and transfer it to another flask containing water (500 ml).[2][4]
- Adjust the pH of the suspension to 9.0 with NaOH solution.
- Extract the product with ethyl acetate (2000 ml).[2][4]
- Wash the organic layer with a brine solution and dry over anhydrous sodium sulfate.[2]
- Distill off the solvent under vacuum.
- Add petroleum ether (1000 ml) to the residue, cool to below 10°C, and stir for 30 minutes.[2]

- Filter the solid, wash with petroleum ether (250 ml), and dry at 50-60°C for 3-5 hours.[2]

Yield: 240 g (73.55%).[2]

Method 4: Nucleophilic Aromatic Substitution of 2,4-difluoro-5-nitroaniline

This approach utilizes a nucleophilic aromatic substitution reaction with sodium methoxide.

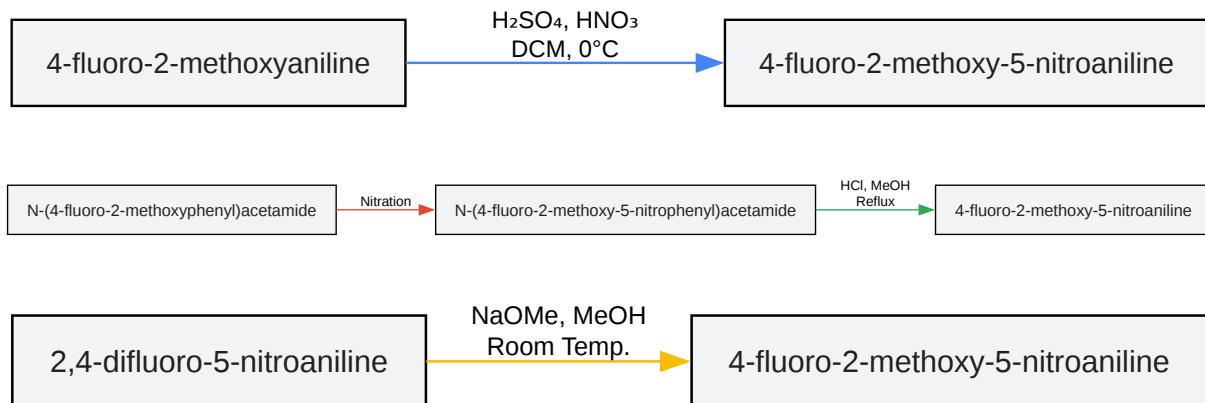
Procedure:

- Dissolve 2,4-difluoro-5-nitroaniline (3.48 g, 20 mmol) in anhydrous methanol (50 mL).[2]
- Add sodium methoxide (1.30 g, 24 mmol) to the solution at room temperature.[2]
- Stir the reaction mixture for 48 hours.[2]
- After the reaction is complete, add water (100 mL) and extract the product with dichloromethane (3 x 100 mL).[2]
- Combine the organic phases and wash with saturated brine (100 mL).[2]
- Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography (eluent: petroleum ether: ethyl acetate = 6:1) to obtain a red solid.[2]

Yield: 3.26 g (87.6%).[2]

Synthesis Pathway Visualizations

The following diagrams illustrate the core synthetic routes to 4-fluoro-2-methoxy-5-nitroaniline.



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